Product packaging for Ethyl 2-chlorooxazole-4-carboxylate(Cat. No.:CAS No. 4600081-18-9; 460081-18-9)

Ethyl 2-chlorooxazole-4-carboxylate

Cat. No.: B2875826
CAS No.: 4600081-18-9; 460081-18-9
M. Wt: 175.57
InChI Key: SYWQOPRAPDMWMC-UHFFFAOYSA-N
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Description

The Preeminence of Oxazole (B20620) Scaffolds in Modern Organic Synthesis

Oxazole rings are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. wikipedia.org This structural motif is a cornerstone in modern organic synthesis and medicinal chemistry due to its presence in a wide array of biologically active compounds. tandfonline.comnumberanalytics.com The oxazole scaffold's prevalence stems from its ability to engage with various enzymes and receptors through non-covalent interactions, leading to a broad spectrum of biological activities. tandfonline.com Consequently, oxazole derivatives have been developed as therapeutic agents for numerous diseases, highlighting their significance as lead molecules in drug discovery. tandfonline.comnumberanalytics.com The versatility of the oxazole ring makes it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and materials science applications. numberanalytics.com

Ethyl 2-chlorooxazole-4-carboxylate as a Pivotal Building Block in Complex Molecule Construction

Among the various oxazole derivatives, this compound has emerged as a particularly important and versatile intermediate for the synthesis of substituted oxazoles. acs.orgnih.gov Its utility lies in the strategic placement of reactive sites: a chloro group at the 2-position and an ethyl carboxylate group at the 4-position. This arrangement allows for a sequence of regiocontrolled reactions, making it a valuable building block for constructing complex molecules. acs.orgevitachem.com The chloro substituent is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at this position. acs.org The ester group, on the other hand, can be readily modified through a range of synthetic transformations. This dual reactivity makes this compound a powerful tool for generating 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles. acs.org

Historical Context of Oxazole Chemistry and Functionalization Approaches

The history of oxazole chemistry dates back to the early 20th century, with the first synthesis reported by Robinson and Robinson in 1917. numberanalytics.com Since then, numerous methods for the synthesis and functionalization of the oxazole ring have been developed. tandfonline.comresearchgate.net Classical methods for oxazole synthesis include the Robinson-Gabriel synthesis, the Fisher oxazole synthesis, and the van Leusen oxazole synthesis. tandfonline.comnih.gov

Functionalization of the oxazole ring can be achieved through various reactions. Electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is favored at the C2 position, especially when a good leaving group is present. wikipedia.org The development of palladium-catalyzed cross-coupling reactions has significantly expanded the toolbox for oxazole functionalization, allowing for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the ring. acs.org These modern techniques, coupled with classic methodologies, provide chemists with a high degree of control over the synthesis of complex oxazole-containing molecules.

Detailed Research Findings

Synthesis and Reactivity of this compound

The synthesis of this compound is typically achieved from ethyl bromopyruvate and urea, which first form the 2-aminooxazole precursor. acs.org This intermediate is then converted to the 2-chlorooxazole (B1317313) via a Sandmeyer-type reaction using tert-butyl nitrite (B80452) and copper(II) chloride. acs.org

The reactivity of this compound is dominated by the chemistry of its two functional groups. The chlorine atom at the C2 position is a key handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound acs.org

Coupling ReactionReagentProductYield (%)
SuzukiPhenylboronic acidEthyl 2-phenyl-1,3-oxazole-4-carboxylate87
StilleVinyltributyltinEthyl 2-vinyl-1,3-oxazole-4-carboxylate84
Negishi2-Pyridylzinc bromideEthyl 2-(2-pyridyl)-1,3-oxazole-4-carboxylate73

These reactions demonstrate the facility with which the 2-chloro substituent can be displaced to form new carbon-carbon bonds. acs.org Following functionalization at the C2 position, the oxazole ring can be further modified. For instance, bromination can occur at the C5 position, opening the door for a second palladium-catalyzed coupling reaction to install another substituent, leading to 2,5-disubstituted oxazoles. acs.org

The ethyl carboxylate group at the C4 position provides another avenue for synthetic manipulation. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol. These transformations significantly increase the molecular diversity that can be achieved from this single building block. acs.org

Application in the Synthesis of Complex Molecules

The versatility of this compound has been harnessed in the synthesis of various complex molecules and heterocyclic systems. For example, it has been utilized in the efficient synthesis of oxazolo[4,5-c]quinoline-4(5H)-ones. researchgate.netnih.gov This highlights its role as a precursor to fused heterocyclic systems, which are of significant interest in medicinal chemistry.

While a direct synthesis of the antibacterial agent Linezolid from this compound is not the most common route, the chemistry associated with this building block is highly relevant to the synthesis of oxazolidinone-containing compounds. derpharmachemica.comresearchgate.netmdpi.comnih.gov The ability to introduce various substituents onto the oxazole ring using this intermediate provides a platform for creating analogues of known drugs for structure-activity relationship studies. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO3 B2875826 Ethyl 2-chlorooxazole-4-carboxylate CAS No. 4600081-18-9; 460081-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWQOPRAPDMWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963482
Record name Ethyl 2-chloro-1,3-oxazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460081-18-9
Record name Ethyl 2-chloro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chloro-1,3-oxazole-4-carboxylate
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Reactivity and Strategic Functionalization of Ethyl 2 Chlorooxazole 4 Carboxylate

Exploiting the Versatile Reactivity of the Oxazole (B20620) Ring System

The oxazole ring system within ethyl 2-chlorooxazole-4-carboxylate is amenable to a variety of transformations. The presence of the chlorine atom at the 2-position and the ethyl carboxylate at the 4-position dictates the regioselectivity of subsequent reactions. These substituents allow for controlled halogenation and palladium-catalyzed coupling reactions, enabling the synthesis of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles. researchgate.netnih.govresearchgate.net For instance, the chlorine atom can be substituted by various nucleophiles, and the ester group can be hydrolyzed or otherwise modified.

The strategic placement of these functional groups allows for sequential reactions. For example, after an initial reaction at one position, a second functionalization can be carried out at another site on the oxazole ring. This step-wise approach is crucial for building molecular complexity in a controlled manner.

Palladium-Catalyzed Cross-Coupling Reactions at the Oxazole Core

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize this compound. nih.govevitachem.comresearchgate.net These reactions offer a high degree of control and functional group tolerance, making them ideal for the synthesis of complex molecules.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for creating carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction has been successfully employed for the arylation of the oxazole core at both the C-2 and C-4 positions. nih.govevitachem.comresearchgate.net

The scope of the Suzuki-Miyaura reaction with respect to the organoboron partner is broad, encompassing a wide variety of aryl and heteroaryl boronic acids and their corresponding esters. nih.govnih.gov This allows for the introduction of a diverse array of substituents onto the oxazole ring. However, certain limitations exist. For instance, very unstable boronic acids, such as 4-pyridyl and 2-benzothienyl, may present challenges during the coupling process. nih.gov Additionally, the presence of acidic functional groups like carboxylic acids or phenols on the boronic acid can sometimes inhibit the reaction by interacting with the palladium catalyst. nih.gov Despite these limitations, the use of potassium organotrifluoroborates has emerged as a stable and effective alternative to boronic acids, often leading to higher yields in cross-coupling reactions. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Electrophile Organoboron Reagent Catalyst System Product Yield (%) Reference
This compound Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ Ethyl 2-phenyloxazole-4-carboxylate - rsc.org
2-Aryl-4-trifloyloxazoles Aryl/heteroaryl boronic acids - 2,4-Diaryl/heteroaryloxazoles Good to excellent researchgate.net
3-Amino-2-chloropyridine 2-Methoxyphenylboronic acid Pd/dialkylbiphenylphosphine 3-Amino-2-(2-methoxyphenyl)pyridine 99 organic-chemistry.org
5-Amino-2-chloropyridine 2,6-Dimethylphenylboronic acid Pd/dialkylbiphenylphosphine 5-Amino-2-(2,6-dimethylphenyl)pyridine 82 organic-chemistry.org

>This table provides examples of Suzuki-Miyaura cross-coupling reactions involving various substrates and organoboron reagents. The yields indicate the efficiency of the respective catalytic systems.

The regioselectivity of the Suzuki-Miyaura coupling on the oxazole ring is highly dependent on the nature of the leaving group and the catalyst system employed. In the case of dihalogenated oxazoles, selective coupling can be achieved. For example, in 2,4-dihalooxazoles, a regioselective Suzuki-Miyaura coupling can be followed by a Stille coupling to afford trisubstituted oxazoles in a convergent manner. researchgate.netnih.gov

The choice of the palladium catalyst and ligands is crucial for the success and efficiency of the reaction. Catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and coworkers, have proven to be highly active and versatile, enabling the coupling of challenging substrates, including nitrogen-containing heterocycles. organic-chemistry.orgnih.gov For instance, catalyst systems comprising Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos and XPhos have been effective for a broad range of heteroarylboronic acids. nih.gov The selection of the base is also critical; for substrates with base-labile groups, milder bases like potassium fluoride (B91410) (KF) can be used. organic-chemistry.org

Table 2: Catalyst Systems for Suzuki-Miyaura Cross-Coupling

Catalyst Precursor Ligand Base Application Reference
Pd(OAc)₂ / Pd₂(dba)₃ SPhos, XPhos K₃PO₄ Coupling of a wide range of heteroarylboronic acids nih.gov
Pd(PPh₃)₄ - Na₂CO₃ Coupling of arylboronic acids with aryl chlorides
Pd(OAc)₂ PCy₃ - Coupling of aryl and vinyl triflates organic-chemistry.org
Pd/dialkylbiphenylphosphine - - Coupling of aminopyridines and aminopyrimidines organic-chemistry.org

>This table highlights various palladium catalyst systems used in Suzuki-Miyaura cross-coupling reactions, detailing the precursor, ligand, base, and their typical applications.

The Stille coupling reaction, which involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, is another powerful method for functionalizing the oxazole core, particularly at the C-2 position. evitachem.comresearchgate.net

Organostannanes, particularly those with sp²-hybridized groups like vinyl and aryl, are commonly used in Stille couplings. wikipedia.org These reagents are stable to air and moisture, and many are commercially available. wikipedia.org The reaction is versatile, allowing for the coupling of various organostannanes with the 2-chloro position of this compound. evitachem.comresearchgate.net The Stille reaction often proves superior to other coupling methods in specific synthetic contexts, such as in the synthesis of certain bithiazoles where Negishi and Suzuki couplings gave poor results. core.ac.uk However, a significant drawback of Stille coupling is the toxicity of the organotin compounds. wikipedia.orgorganic-chemistry.org

Stille Coupling for C-2 Substitution

Tolerance of Functional Groups

The utility of this compound as a synthetic intermediate is significantly enhanced by the compatibility of its ester and chloro functionalities with a range of reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net The ester group at the C-4 position is generally stable under the conditions required for cross-coupling at the C-2 and C-5 positions, allowing for the introduction of various substituents without the need for protecting groups. This tolerance is crucial for the efficient synthesis of complex molecules.

Furthermore, the chloro group at the C-2 position provides a reactive handle for a variety of cross-coupling reactions. The ability to selectively activate and substitute this position while the ester remains intact is a key feature of its synthetic utility. This functional group tolerance allows for a modular approach to the synthesis of polysubstituted oxazoles, where different fragments can be introduced in a stepwise manner. researchgate.netresearchgate.net

Negishi Coupling with Organozinc Reagents

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, offers a powerful method for the formation of carbon-carbon bonds. thermofisher.comorganic-chemistry.org This reaction is particularly advantageous due to its high reactivity, broad substrate scope, and excellent functional group tolerance. thermofisher.comchem-station.com In the context of this compound, Negishi coupling provides an effective means to introduce alkyl, aryl, and vinyl substituents at the C-2 position.

The general applicability of the Negishi coupling stems from the relatively mild reaction conditions required. chem-station.com The use of organozinc reagents, which are less reactive than their organolithium or Grignard counterparts, minimizes side reactions and allows for the presence of a wider variety of functional groups in both coupling partners. thermofisher.comchem-station.com For the functionalization of this compound, this means that organozinc reagents bearing sensitive functional groups can be effectively coupled without compromising the ester moiety or the oxazole ring.

A typical procedure involves the in situ generation of the organozinc reagent followed by the palladium-catalyzed cross-coupling with the chlorooxazole. The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. For instance, the use of Pd₂(dba)₃ and X-Phos as a ligand has been shown to be effective for the Negishi coupling of 2-heterocyclic organozinc reagents with aryl chlorides. nih.gov

Table 1: Representative Conditions for Negishi Coupling

ParameterConditionReference
Catalyst Palladium or Nickel complexes thermofisher.comorganic-chemistry.org
Organometallic Reagent Organozinc compounds thermofisher.comchem-station.com
Substrate Aryl, vinyl, benzyl (B1604629), or allyl halides organic-chemistry.org
Advantages High reactivity, broad scope, functional group tolerance thermofisher.comchem-station.com

Sonogashira Coupling: Challenges and Recent Advancements

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds. organic-chemistry.orgwikipedia.org While highly effective, its application to substrates like this compound presents both opportunities and challenges.

The success of a Sonogashira coupling reaction is highly dependent on the reaction conditions, including the choice of catalyst, cocatalyst, base, and solvent. organic-chemistry.orgwikipedia.org For the coupling of this compound, the reactivity of the C-2 chloro group necessitates careful optimization of these parameters.

Catalyst System : A combination of a palladium(0) source, such as Pd(PPh₃)₄ or [Pd(PPh₃)₂Cl₂], and a copper(I) salt, typically CuI, is the conventional catalytic system. wikipedia.orggold-chemistry.org The palladium catalyst facilitates the oxidative addition to the C-Cl bond, while the copper cocatalyst activates the terminal alkyne. wikipedia.org

Base : An amine base, such as triethylamine (B128534) or diisopropylethylamine, is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne. organic-chemistry.org

Solvent : The choice of solvent can significantly impact the reaction rate and yield. lucp.net Polar aprotic solvents like DMF and THF are commonly used. lucp.net

Recent advancements have focused on developing milder and more efficient protocols, including copper-free Sonogashira couplings to avoid the formation of undesired alkyne homocoupling (Glaser coupling) products. lucp.net The use of advanced phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity and broaden the substrate scope. numberanalytics.com

Table 2: Key Parameters for Sonogashira Coupling

ParameterDescriptionCommon ExamplesReference
Palladium Catalyst The primary catalyst for the cross-coupling cycle.Pd(PPh₃)₄, [Pd(PPh₃)₂Cl₂] wikipedia.orggold-chemistry.org
Copper Cocatalyst Activates the terminal alkyne.CuI wikipedia.org
Base Neutralizes HX and deprotonates the alkyne.Triethylamine, Diisopropylethylamine organic-chemistry.org
Solvent Medium for the reaction.DMF, THF lucp.net

A primary challenge in Sonogashira coupling is the potential for side reactions, most notably the homocoupling of the terminal alkyne to form a diyne (Glaser coupling). lucp.net This side reaction is promoted by the copper cocatalyst, especially under aerobic conditions. The presence of certain functional groups on the substrates can also complicate the reaction. researchgate.net

Strategies to optimize the yield of the desired cross-coupled product and minimize side reactions include:

Copper-Free Conditions : The development of copper-free Sonogashira protocols has been a significant advancement. These methods often rely on palladium catalysts with specific ligands that can facilitate the direct reaction between the palladium acetylide and the organic halide. lucp.net

Careful Control of Reaction Parameters : Optimizing the catalyst loading, reaction temperature, and the stoichiometry of the reactants is crucial. sci-hub.se Design of Experiments (DoE) can be a powerful tool for systematically optimizing these variables to maximize yield and minimize impurities. sci-hub.se

Inert Atmosphere : Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent oxygen-mediated side reactions, including catalyst deactivation and Glaser coupling. sci-hub.se

Electrophilic and Nucleophilic Substitutions on the Oxazole Ring

Beyond cross-coupling at the C-2 position, the oxazole ring of this compound is amenable to further functionalization through electrophilic substitution reactions.

The C-5 position of the oxazole ring in this compound is susceptible to electrophilic halogenation. nih.govresearchgate.net This regioselectivity allows for the introduction of a bromine or iodine atom, which can then serve as a handle for subsequent cross-coupling reactions, providing a pathway to 2,5-disubstituted or 2,4,5-trisubstituted oxazoles. researchgate.netrsc.org

A common method for bromination at the C-5 position involves treating the 2-substituted oxazole with N-bromosuccinimide (NBS). rsc.org This reaction typically proceeds under mild conditions and provides the C-5 brominated product in good yield. The resulting bromo-substituted oxazole can then undergo a second cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce a different substituent at the C-5 position. researchgate.net This sequential functionalization strategy highlights the synthetic versatility of the this compound scaffold. nih.govresearchgate.net

Iodination via 2-Lithiooxazoles and Metalation Strategies

The introduction of an iodine atom onto the oxazole ring of this compound can be achieved through metalation strategies. While direct electrophilic iodination of oxazoles typically occurs at the C-5 position due to the ring's electronics, metalation can direct the electrophile to other positions. Specifically, the generation of a 2-lithiooxazole intermediate allows for subsequent reaction with an iodine source to install an iodine atom at the C-2 position. However, a more strategic approach for this particular substrate involves metalation at the C-5 position, which is the most acidic carbon on the ring, followed by quenching with an electrophilic iodine source.

A common method involves the deprotonation of the oxazole ring at the C-5 position using a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures, typically -78°C, in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The resulting lithiated species is then treated with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to furnish the corresponding 5-iodo derivative. This regioselective functionalization provides a valuable intermediate for further cross-coupling reactions. nih.govsci-hub.se

Table 1: Iodination of this compound

Reagents and ConditionsPosition of IodinationProductReference
1. n-BuLi, THF, -78°C; 2. I₂C-5Ethyl 2-chloro-5-iodooxazole-4-carboxylate nih.gov

SNAr Displacements at the C-2 Chloro Position

The chlorine atom at the C-2 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the oxazole ring, further enhanced by the C-4 ester group, activates the C-2 position towards attack by nucleophiles. This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines and thiols. nih.gov

These reactions are typically carried out in the presence of a base, such as potassium carbonate or a tertiary amine, to neutralize the liberated HCl. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. The reaction conditions are generally mild, and the SNAr reaction at the C-2 position provides a straightforward route to a diverse range of 2-substituted oxazole derivatives. masterorganicchemistry.comcas.cnudd.cl

Table 2: SNAr Reactions at the C-2 Position

NucleophileReagents and ConditionsProduct TypeReference
Primary/Secondary AminesK₂CO₃, DMF, rt to heat2-Aminooxazole derivatives
ThiolsBase, suitable solvent2-Thiooxazole derivatives nih.gov

Transformations Involving the C-4 Carboxylate Functionalitynih.govresearchgate.net

The ethyl carboxylate group at the C-4 position offers a rich platform for a variety of chemical transformations, allowing for the introduction of different functional groups and the extension of the carbon skeleton.

Reduction Reactions to Aldehyde or Alcohol Derivatives

The ester functionality at C-4 can be selectively reduced to either an aldehyde or a primary alcohol. The partial reduction to an aldehyde requires careful selection of the reducing agent and reaction conditions to avoid over-reduction. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this transformation. masterorganicchemistry.com By using one equivalent of DIBAL-H at low temperatures (e.g., -78 °C), the ester can be converted to the corresponding aldehyde, which is stable as a hemiacetal intermediate until aqueous workup. youtube.comreddit.com

Complete reduction to the primary alcohol, (2-chlorooxazol-4-yl)methanol, can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄). rsc.org This reaction typically proceeds in an ethereal solvent such as THF, followed by an aqueous workup to protonate the resulting alkoxide.

Table 3: Reduction of the C-4 Carboxylate

ProductReagents and ConditionsReference
2-Chlorooxazole-4-carbaldehydeDIBAL-H (1 equiv.), THF, -78°C masterorganicchemistry.com
(2-Chlorooxazol-4-yl)methanolLiAlH₄, THF, 0°C to rt molbase.comguidechem.com

Ester Hydrolysis and Amidation for Carboxylic Acid Derivatives

The ethyl ester at the C-4 position can be readily hydrolyzed to the corresponding carboxylic acid, 2-chlorooxazole-4-carboxylic acid, under basic conditions. sci-hub.se This is typically achieved by treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification.

The resulting carboxylic acid can then be converted into a variety of amide derivatives. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to couple the carboxylic acid with a wide range of primary and secondary amines. beilstein-journals.orggla.ac.uk

Table 4: Hydrolysis and Amidation at C-4

ReactionReagents and ConditionsProductReference
Ester Hydrolysis1. NaOH (aq), rt; 2. H⁺2-Chlorooxazole-4-carboxylic acid glpbio.com
AmidationAmine, EDC, HOBt, DMF2-Chlorooxazole-4-carboxamide derivatives beilstein-journals.org

Derivatization to Ketone Moieties

A powerful method for converting the C-4 ester into a ketone is through the formation of a Weinreb amide intermediate. wikipedia.org The ester is first converted to the N-methoxy-N-methylamide (Weinreb amide) by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable activating agent, such as a Grignard reagent like isopropylmagnesium chloride. wikipedia.orgorganic-chemistry.org The resulting Weinreb amide is a stable intermediate that reacts with organometallic reagents, such as Grignard reagents or organolithium compounds, to afford the desired ketone without the common side reaction of over-addition to form a tertiary alcohol. wikipedia.orggoogle.comyoutube.com This two-step procedure allows for the introduction of a wide variety of alkyl, aryl, or heteroaryl groups at the C-4 position.

Table 5: Ketone Synthesis via Weinreb Amide

StepReagents and ConditionsIntermediate/ProductReference
1. Weinreb Amide FormationN,O-Dimethylhydroxylamine HCl, i-PrMgClN-methoxy-N-methyl-2-chlorooxazole-4-carboxamide wikipedia.orgorganic-chemistry.org
2. Ketone FormationR-MgBr or R-Li4-Acyl-2-chlorooxazole derivatives wikipedia.orggoogle.com

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites on this compound allows for the development of chemo- and regioselective functionalization strategies. nih.gov By carefully choosing reagents and reaction conditions, it is possible to selectively modify one position while leaving others intact. For instance, the C-5 position can be selectively halogenated via lithiation without affecting the C-2 chloro substituent. nih.govsci-hub.se Subsequently, the newly introduced halogen at C-5 can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other groups. researchgate.netacs.org Following this, the C-2 chloro group can then be subjected to a second cross-coupling reaction under different conditions, demonstrating a sequential and regiocontrolled approach to synthesizing polysubstituted oxazoles. nih.govresearchgate.net This strategic functionalization underscores the value of this compound as a versatile platform for the construction of complex molecular architectures.

Functional Group Interconversions and Manipulations

The functional groups of this compound—the C4-ester and the C2-chloro—can be selectively modified to generate a diverse range of derivatives. These transformations are fundamental to elaborating the core structure into more complex target molecules.

Manipulations of the C4-Ester Group

The ethyl carboxylate moiety is a versatile handle for various synthetic operations, including reduction, hydrolysis, and amidation.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde can be selectively achieved using diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.com This transformation requires careful temperature control, typically at -78 °C, and the use of a single equivalent of the reducing agent to prevent over-reduction to the primary alcohol. masterorganicchemistry.comyoutube.com

Reduction to Primary Alcohol: Complete reduction of the ester to the corresponding primary alcohol, (2-chlorooxazol-4-yl)methanol, can be accomplished using more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by using an excess of DIBAL-H at higher temperatures. masterorganicchemistry.comreddit.com

Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed to 2-chlorooxazole-4-carboxylic acid. This is typically performed under basic conditions in a process known as saponification, using an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup. libretexts.org This hydrolysis is a key step in the synthesis of certain natural products. researchgate.net

Amidation: The ester can be converted into an amide by reaction with a primary or secondary amine. This reaction often requires elevated temperatures to proceed or can be facilitated by first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

Manipulations of the C2-Chloro Group

The chlorine atom at the C2 position is susceptible to nucleophilic substitution and can be replaced by other functional groups.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the oxazole ring facilitates the displacement of the C2-chloride by various nucleophiles. For instance, reaction with primary or secondary amines can yield 2-aminooxazole derivatives. unistra.fr

Halogen Exchange: The chloro group can be exchanged for another halogen. Treatment with bromotrimethylsilane (B50905) (TMSBr) at elevated temperatures can convert this compound into its corresponding 2-bromo derivative, ethyl 2-bromooxazole-4-carboxylate. sci-hub.se

Functional GroupTransformationReagent(s)Product
C4-EsterPartial Reduction1. DIBAL-H, -78 °C 2. Aqueous Workup2-chlorooxazole-4-carbaldehyde
C4-EsterFull Reduction1. LiAlH₄ 2. Aqueous Workup(2-chlorooxazol-4-yl)methanol
C4-EsterHydrolysis1. NaOH (aq) 2. H₃O⁺2-chlorooxazole-4-carboxylic acid
C4-EsterAmidationAmine (R₂NH), Heat2-chloro-N,N-dialkyloxazole-4-carboxamide
C2-ChloroNucleophilic SubstitutionAmine (R₂NH)Ethyl 2-(dialkylamino)oxazole-4-carboxylate
C2-ChloroHalogen ExchangeBromotrimethylsilane (TMSBr)Ethyl 2-bromooxazole-4-carboxylate

Applications of Ethyl 2 Chlorooxazole 4 Carboxylate in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The reactivity of ethyl 2-chlorooxazole-4-carboxylate makes it a powerful tool for synthesizing more elaborate heterocyclic structures, particularly those containing fused rings or multiple oxazole (B20620) units.

A notably efficient application of this compound is in the synthesis of fused heterocyclic systems such as oxazolo[4,5-c]quinoline-4(5H)-ones and their thio-analogs, thiazolo[4,5-c]quinoline-4(5H)-ones. acs.orgfigshare.comresearchgate.netnih.gov Research has demonstrated a novel and highly effective pathway to these compounds. acs.orgfigshare.comnih.gov The process involves the reaction of this compound with various anilines. This is followed by a thermal intramolecular cyclization, which constructs the quinolinone ring fused to the initial oxazole core.

This methodology has been successfully applied to produce a range of 2-aryl-substituted derivatives, showcasing its utility in creating libraries of complex molecules from simple precursors. acs.orgnih.gov

Table 1: Synthesis of Fused Heterocyclic Systems

Starting MaterialTarget Compound ClassKey Reaction TypeReference
This compoundOxazolo[4,5-c]quinoline-4(5H)-onesReaction with anilines followed by thermal intramolecular cyclization figshare.comnih.gov
Ethyl 2-bromo-5-chlorothiazole-4-carboxylateThiazolo[4,5-c]quinoline-4(5H)-onesReaction with anilines followed by thermal intramolecular cyclization acs.orgfigshare.com
Overview of the synthesis of fused quinolinone systems.

Poly-oxazole chains are significant structural motifs found in a number of bioactive natural products. This compound serves as a foundational unit for the iterative construction of these complex architectures. acs.org A two-stage iterative process has been developed for the synthesis of poly-oxazoles, demonstrating the compound's utility in a controlled, step-wise assembly. acs.org

Furthermore, its role is crucial in strategies aimed at the rapid and convergent synthesis of linked tri-oxazole systems. acs.org The methodology relies on a sequence of regiocontrolled halogenation and palladium-catalyzed cross-coupling reactions, allowing for the systematic extension of the oxazole chain. nih.govresearchgate.net This controlled functionalization at different positions of the oxazole ring is key to building up these repeating heterocyclic units. nih.gov

Role in the Synthesis of Complex Natural Product Analogs

The structural motifs accessible from this compound are present in several complex natural products. Consequently, this chemical has been used as a key intermediate in synthetic routes targeting these molecules or their analogs. For instance, chlorooxazoles are important structural components of natural products like Diazonamide A. researchgate.net Synthetic strategies have been developed to produce chlorooxazole building blocks that are essential for the total synthesis of Diazonamide A. researchgate.netacs.org The versatility of this compound allows for its derivatization into more complex fragments needed for the assembly of such intricate natural product macrocycles. acs.org Its utility has also been noted in synthetic approaches toward other complex marine natural products like Ulapualide A and Phorboxazole A. acs.orgacs.org

Utility in the Development of Advanced Synthetic Methodologies

Beyond its use in specific target synthesis, this compound is instrumental in the broader development of new and efficient synthetic methods. Its well-defined reactivity allows it to be incorporated into complex reaction sequences, pushing the boundaries of synthetic chemistry.

The development of cascade reactions, where multiple chemical transformations occur in a single pot, is a major goal in modern synthesis for improving efficiency. While direct one-pot cascade reactions starting from this compound are not extensively documented, its known reactivity in palladium-catalyzed couplings makes it a prime candidate for inclusion in such sequences. nih.govresearchgate.net The ability to selectively functionalize the oxazole ring provides a platform for designing tandem reactions. researchgate.net For example, a reaction sequence could involve an initial coupling at one position, followed by an intramolecular cyclization triggered by modification of the ester group, forming complex structures in a highly efficient manner. The principles learned from its reactivity have informed the design of other oxazole-forming cascades, such as tandem Ugi/Robinson-Gabriel sequences. researchgate.net

Convergent synthesis is a strategy that involves preparing complex molecular fragments separately and then joining them together at a late stage. This approach is often more efficient for assembling complex molecules than a linear synthesis. This compound is an ideal starting point for creating bifunctional fragments for use in convergent strategies. acs.org For example, a highly convergent total synthesis of the potent agent (+)-phorboxazole A was achieved using a novel bifunctional oxazole linchpin derived from such precursors. acs.org The ability of the chlorooxazole core to undergo selective palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, allows for the reliable connection of large, pre-synthesized molecular fragments. researchgate.netresearchgate.net This approach has been highlighted in the convergent synthesis of 2,4'-linked tri-oxazoles and is relevant to the synthesis of the Diazonamide A macrocyclic core. acs.orgacs.org

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Protocols

The chemical industry's shift towards environmental responsibility has spurred research into greener synthetic methods. For ethyl 2-chlorooxazole-4-carboxylate and its derivatives, future efforts will likely concentrate on minimizing hazardous waste, reducing energy consumption, and utilizing safer reagents.

Key areas of development include:

Catalytic Innovations: Research is moving beyond traditional methods that often require harsh conditions or stoichiometric, corrosive reagents. nih.gov Inspired by advancements in broader oxazole (B20620) synthesis, future protocols could involve visible-light photoredox catalysis, which allows for the construction of substituted oxazoles under mild conditions. rsc.org Another green approach involves using supramolecular catalysts like β-cyclodextrin in aqueous media, which can facilitate reactions such as the Van Leusen reaction to form the oxazole core. researchgate.net

Safer Reagent Development: The classic Sandmeyer reaction, a common method for introducing the chloro group, often involves unstable diazonium salts. nih.govaging-us.com Emerging research points to alternative, safer methods. For instance, the use of a simple pyrylium (B1242799) reagent combined with a cheap chloride source can achieve the conversion of an amino group to a chloro group, bypassing the need for hazardous diazonium intermediates and harsh chlorinating agents. nih.gov

Atom Economy and Waste Reduction: Future synthetic strategies will prioritize atom economy. This includes the development of one-pot reactions and domino sequences where multiple transformations occur in a single flask, reducing the need for intermediate purification steps and minimizing solvent waste. researchgate.netresearchgate.net

Green Chemistry ApproachPotential Application to this compound SynthesisAnticipated Benefits
Visible-Light Photoredox Catalysis Formation of the substituted oxazole ring system under mild conditions. rsc.orgReduced energy consumption, high selectivity, use of less toxic reagents.
Supramolecular Catalysis Use of catalysts like β-cyclodextrin in water for key cyclization steps. researchgate.netUse of water as a green solvent, catalyst recyclability, enhanced reaction rates.
Alternative Chlorination Reagents Replacing traditional Sandmeyer reagents with pyrylium-based systems for deaminative chlorination. nih.govAvoidance of explosive diazonium salts, improved safety profile, high functional group tolerance.

Exploration of Unconventional Reactivity Modes

While the reactivity of the chloro and ester groups is well-established, future research will delve into less conventional transformations to unlock new synthetic possibilities.

C-H Bond Functionalization: A significant area of emerging research is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. rsc.org For this compound, this could involve regioselective C-H arylation at the C5 position, a strategy that streamlines the synthesis of trisubstituted oxazoles. rsc.orgnih.gov Palladium-catalyzed direct arylation has already been shown to be effective for other oxazoles and represents a powerful tool for future applications of this compound. researchgate.net

Halogen Dance Reactions: The "halogen dance" is an isomerization reaction that could be exploited for the synthesis of 2,4,5-trisubstituted-1,3-oxazoles from precursors derived from this compound. researchgate.net This unconventional pathway offers a route to isomers that may be difficult to access through traditional substitution patterns.

Domino and Cascade Reactions: Designing domino reactions that initiate from the reactive sites of this compound can lead to the rapid assembly of complex heterocyclic systems. For example, a sequence involving a substitution at the C2 position followed by an intramolecular cyclization could provide fused ring systems in a single, efficient operation. acs.org

Reactivity ModeDescriptionPotential Synthetic Outcome
Direct C-H Arylation Palladium-catalyzed coupling of the C5-H bond with aryl halides. rsc.orgnih.govEfficient, one-step synthesis of 2-chloro-5-aryloxazole-4-carboxylates.
Halogen Dance Isomerization Base-catalyzed migration of a halogen substituent around the oxazole ring. researchgate.netAccess to novel, polysubstituted oxazole regioisomers.
Domino Reactions Multi-step transformations where subsequent reactions are triggered by the functionality of the intermediate. researchgate.netacs.orgRapid construction of complex fused heterocycles like oxazolo[4,5-c]quinolines.

Integration with Flow Chemistry and High-Throughput Synthesis

Modernizing the synthesis and application of this compound through advanced technologies is a key future direction.

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, and easier scalability. A flow method has been described for the conversion of intermediates derived from this compound into oxazoloquinolinones. researchgate.net Future research will likely expand the use of flow reactors for the synthesis of the core compound itself and for its subsequent modifications, such as the often exothermic halogenation or nitration reactions.

High-Throughput Screening (HTS): The versatility of this compound in palladium-catalyzed coupling reactions makes it an ideal candidate for HTS. researchgate.net Automated platforms can rapidly screen various catalysts, ligands, bases, and solvents to optimize reaction conditions for Suzuki, Stille, and other cross-coupling reactions. escholarship.org This approach accelerates the discovery of efficient protocols for synthesizing libraries of substituted oxazoles for biological screening.

Expansion of the Scope of Applications in Complex Chemical Synthesis

This compound is already a valuable building block, but its full potential in the synthesis of complex and biologically active molecules is still being explored. evitachem.comresearchgate.net

Natural Product Synthesis: The oxazole motif is present in numerous natural products with interesting biological activities, such as the muscothiazoles and annuloline. acs.orgresearchgate.net The regiocontrolled functionalization offered by this compound makes it an attractive starting point for the total synthesis of such complex natural products. researchgate.net

Medicinal Chemistry: Its role as a precursor to substituted oxazoles is crucial for drug discovery. Derivatives have been used to synthesize inhibitors of the menin-MLL protein-protein interaction, a target for acute leukemias, and macrocyclic polyoxazoles that target G-quadruplex DNA for anticancer applications. scispace.comgoogle.com Future work will undoubtedly expand its use in creating diverse molecular scaffolds for screening against a wider range of diseases.

Materials Science: The synthesis of triaryloxazoles and other highly conjugated systems starting from this compound opens avenues in materials science. rsc.org These compounds can possess unique photophysical properties, making them candidates for use as electroluminophores or fluorescent probes. acs.org

Application AreaExample of UseFuture Potential
Natural Product Synthesis Precursor for creating the substituted oxazole core found in marine alkaloids and other natural products. researchgate.netacs.orgStreamlining the synthesis of complex natural products and their analogues for biological evaluation.
Medicinal Chemistry Synthesis of Menin-MLL inhibitors and G-quadruplex-selective macrocycles. scispace.comgoogle.comA key building block for generating libraries of diverse heterocyclic compounds for drug discovery programs.
Materials Science Synthesis of triaryloxazoles via sequential cross-coupling reactions. rsc.orgDevelopment of novel organic materials with tailored optical and electronic properties for use in OLEDs and sensors.

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